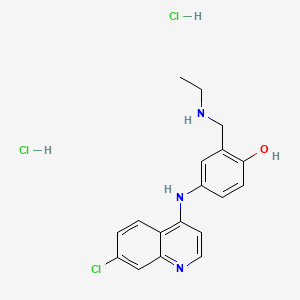
9-Methyldecanol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyldecanol-d7 is a deuterated compound with the molecular formula C11H17D7O and a molecular weight of 179.35 . It is primarily used in scientific research, particularly in the field of proteomics . The compound is a labeled version of 9-Methyldecanol, where seven hydrogen atoms are replaced with deuterium, making it useful for various analytical applications .
Méthodes De Préparation
The synthesis of 9-Methyldecanol-d7 involves several steps. One common method starts with the protection of the hydroxyl group in 6-chloro-1-hexanol using dihydropyran catalyzed by para-toluene sulfonic acid to produce 6-chloro-hexyl tetrahydropyran ether . This intermediate is then reacted with magnesium turnings to form a Grignard reagent, which subsequently reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether . The protecting group is then removed under acidic conditions to generate 8-methyl-1-decyl alcohol, which is finally oxidized to obtain 9-Methyldecanol . The deuterated version, this compound, can be synthesized by using deuterated reagents in the same synthetic route .
Analyse Des Réactions Chimiques
9-Methyldecanol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 2,2,6,6-tetramethylpiperidinyloxy for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 9-Methyldecanal-d7 .
Applications De Recherche Scientifique
9-Methyldecanol-d7 is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for the synthesis of apolipoprotein E secretion stimulator N 4909 . Additionally, it is used in various analytical techniques to study metabolic pathways and molecular interactions . Its deuterated nature makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the structural and functional aspects of biological molecules .
Mécanisme D'action
The mechanism of action of 9-Methyldecanol-d7 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic pathways in biological systems . The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions at the molecular level .
Comparaison Avec Des Composés Similaires
9-Methyldecanol-d7 can be compared with other similar compounds such as 9-Methyldecanol and other deuterated alcohols. The primary difference lies in the presence of deuterium atoms, which enhance its utility in analytical applications . Other similar compounds include 9-Methyl-1-decanol-d7 and other deuterated versions of long-chain alcohols . The uniqueness of this compound lies in its specific labeling, which makes it particularly useful for detailed molecular studies .
Propriétés
Numéro CAS |
1794811-01-0 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
179.355 |
Nom IUPAC |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decan-1-ol |
InChI |
InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3/i1D3,2D3,11D |
Clé InChI |
JTKHUJNVHQWSAY-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCCO |
Synonymes |
9-Methyl-1-decanol-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


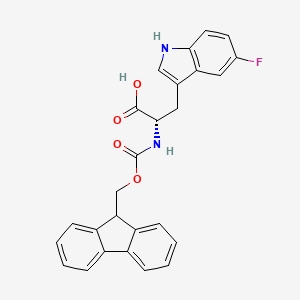
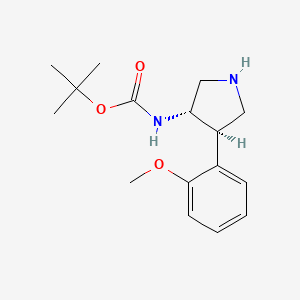
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
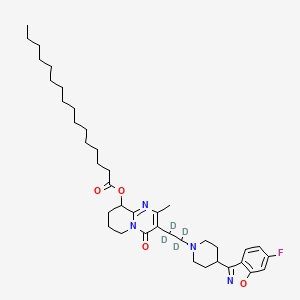
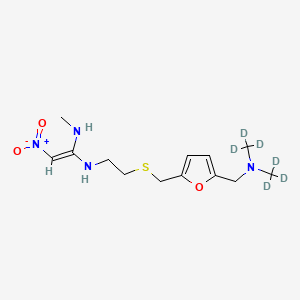
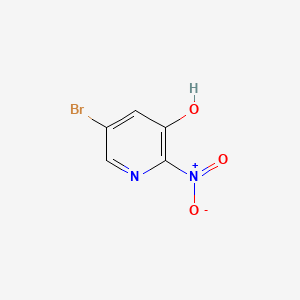
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
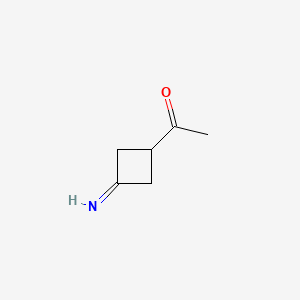
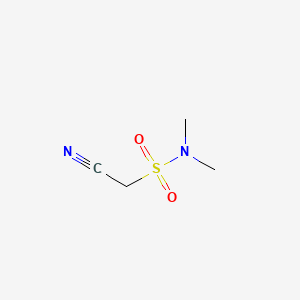
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)

